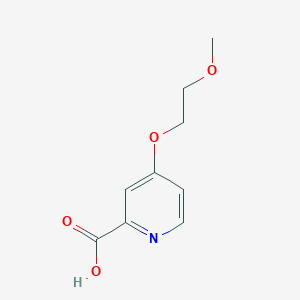

4-(2-Methoxyethoxy)picolinic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(2-methoxyethoxy)pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO4/c1-13-4-5-14-7-2-3-10-8(6-7)9(11)12/h2-3,6H,4-5H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUWSSTOZAPMMKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=CC(=NC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for 4 2 Methoxyethoxy Picolinic Acid

Historical Development of Picolinic Acid Synthesis Routes Relevant to 4-Substituted Analogues

The journey to construct complex picolinic acid derivatives is rooted in the early methods developed for the synthesis of the parent molecule, picolinic acid. Historically, the oxidation of α-picoline (2-methylpyridine) has been a cornerstone of picolinic acid production. orgsyn.org One of the most well-documented classical methods involves the use of strong oxidizing agents like potassium permanganate (B83412) (KMnO4) to convert the methyl group into a carboxylic acid. orgsyn.org This transformation, while effective, often required significant amounts of oxidant and careful control of reaction conditions to achieve respectable yields.

Another traditional route to picolinic acid involves the hydrolysis of 2-cyanopyridine. google.comchemicalbook.com This method leverages the reactivity of the cyano group, which can be converted to a carboxylic acid under acidic or basic conditions. These early methods, while foundational, laid the groundwork for accessing the picolinic acid scaffold, which is a prerequisite for the synthesis of its 4-substituted analogues. The development of methods to functionalize the pyridine (B92270) ring, particularly at the 4-position, was the next critical step in accessing molecules like 4-(2-Methoxyethoxy)picolinic acid.

Classical Synthetic Approaches for Pyridine Ring Functionalization and Carboxylic Acid Formation

The classical synthesis of this compound and related compounds typically involves a multi-step process that hinges on two key transformations: the functionalization of the pyridine ring at the 4-position and the formation or modification of the carboxylic acid group at the 2-position.

Esterification and Hydrolysis Methodologies

In many synthetic sequences, the carboxylic acid group of picolinic acid is protected as an ester, most commonly a methyl or ethyl ester. This protection strategy is crucial to prevent unwanted side reactions during subsequent functionalization steps. Esterification is typically achieved by reacting the picolinic acid with an alcohol (e.g., methanol (B129727) or ethanol) in the presence of an acid catalyst, such as sulfuric acid or by converting the carboxylic acid to an acyl chloride followed by reaction with an alcohol. umsl.educhemicalbook.com

Once the desired functionalization at the 4-position is complete, the ester group is hydrolyzed back to the carboxylic acid. This is typically accomplished through saponification, using a base like sodium hydroxide (B78521) or potassium hydroxide in an aqueous or alcoholic solution, followed by acidification. This straightforward and high-yielding reaction sequence of esterification and hydrolysis is a fundamental tool in the synthesis of substituted picolinic acids.

Halogenation and Subsequent Etherification Reactions

A common and effective strategy for introducing a substituent at the 4-position of the picolinic acid backbone involves the initial halogenation of the pyridine ring. The treatment of picolinic acid with reagents like thionyl chloride (SOCl₂) can lead to the formation of 4-chloropicolinoyl chloride. chemicalbook.com This intermediate can then be esterified to yield methyl 4-chloropicolinate. chemicalbook.comchemicalbook.comnbinno.com The chlorine atom at the 4-position is then susceptible to nucleophilic aromatic substitution (SNAr). mdpi.com

The ether linkage in this compound is forged through the reaction of a 4-halopicolinate with 2-methoxyethanol (B45455). This reaction proceeds via a nucleophilic aromatic substitution mechanism, where the alkoxide of 2-methoxyethanol displaces the halide at the 4-position of the pyridine ring. The reaction is typically carried out in the presence of a base, such as sodium hydride or potassium carbonate, to deprotonate the alcohol and generate the more nucleophilic alkoxide.

| Starting Material | Reagents and Conditions | Product | Yield (%) |

| 2-Picolinic acid | 1. SOCl₂, DMF (cat.), 72°C; 2. MeOH | Methyl 4-chloropicolinate | 85 |

| 4-Chloropyridine-2-carboxylic acid | 1. Oxalyl chloride, DMF (cat.), RT; 2. MeOH | Methyl 4-chloropicolinate | 90 |

| Methyl 4-chloropicolinate | 2-Methoxyethanol, NaH, THF, reflux | Methyl 4-(2-methoxyethoxy)picolinate | Not specified |

Table 1: Classical synthesis of methyl 4-chloropicolinate and its proposed subsequent etherification. Yields are based on analogous reactions reported in the literature.

Modern Synthetic Paradigms for this compound Construction

Contemporary organic synthesis has introduced more sophisticated and efficient methods for the construction of highly functionalized aromatic systems like this compound. These modern paradigms often offer advantages in terms of selectivity, yield, and milder reaction conditions.

Transition Metal-Catalyzed Coupling Reactions for Pyridine Ring Elaboration

Transition metal-catalyzed cross-coupling reactions have revolutionized the synthesis of substituted pyridines. While direct C-H activation and etherification at the 4-position of a pre-formed picolinic acid is a developing area, related coupling reactions provide a powerful alternative. For instance, a 4-halopicolinate can be coupled with a suitable organometallic reagent.

Although not directly leading to an ether linkage, reactions like the Sonogashira coupling, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, demonstrate the power of palladium catalysis in functionalizing the pyridine ring. umsl.edu The principles of such coupling reactions can be extended to C-O bond formation. Palladium- or copper-catalyzed etherification reactions (Buchwald-Hartwig etherification) are potent methods for forming aryl ethers and could potentially be applied to the synthesis of 4-(2-methoxyethoxy)picolinate from a 4-halopicolinate and 2-methoxyethanol.

| Coupling Partners | Catalyst System | Product Type |

| Aryl halide, Alkyne | Pd catalyst, Cu co-catalyst, Base | Arylalkyne |

| Aryl halide, Alcohol | Pd or Cu catalyst, Ligand, Base | Aryl ether |

Table 2: Overview of relevant transition metal-catalyzed cross-coupling reactions.

One-Pot Synthesis Protocols and Multicomponent Reactions

Modern synthetic chemistry increasingly favors one-pot reactions and multicomponent reactions (MCRs) for their efficiency and atom economy. nih.govrsc.orgorganic-chemistry.orgmdpi.comorganic-chemistry.org These strategies involve the sequential transformation of starting materials in a single reaction vessel without the isolation of intermediates. While a specific one-pot synthesis for this compound is not prominently reported, the principles of MCRs could be applied to construct the substituted pyridine ring system in a convergent manner. For example, a reaction could be envisioned that brings together fragments corresponding to the C2-C3, C4-C5-C6, and the nitrogen atom of the pyridine ring, with one of the components already bearing the 2-methoxyethoxy side chain. Such approaches, although requiring significant methods development, hold promise for the streamlined synthesis of complex picolinic acid derivatives.

Green Chemistry Principles Applied to this compound Synthesis

The integration of green chemistry principles into the synthesis of picolinic acid derivatives is an area of active research, with a focus on developing more environmentally benign and efficient processes. While specific studies on the green synthesis of this compound are not extensively detailed in available literature, general methodologies developed for related picolinic acids are applicable. Key strategies include the use of heterogeneous catalysts and multi-component reactions conducted under milder conditions.

One significant advancement is the use of novel nanoporous heterogeneous catalysts, such as UiO-66(Zr)-N(CH₂PO₃H₂)₂, for the synthesis of picolinate (B1231196) and picolinic acid derivatives. nih.govrsc.org This method utilizes a multi-component reaction involving starting materials like ethyl 2-oxopropanoate, ammonium (B1175870) acetate (B1210297), malononitrile, and various aldehydes. nih.govrsc.org The key advantages of this approach include:

Ambient Temperature: The reaction proceeds at room temperature, significantly reducing energy consumption compared to traditional methods that often require heating. nih.govrsc.org

Heterogeneous Catalyst: The solid catalyst can be easily separated from the reaction mixture and reused multiple times without a significant loss of efficiency, minimizing waste. nih.govresearchgate.net

High Yields: The process affords the desired products in high yields. researchgate.net

Another green approach involves the use of a silver/zinc oxide/graphene nanocomposite (Ag/ZnO/graphene) as a catalyst. chemicalbook.com This system has been successfully used for the synthesis of pyridine-2-carboxylic acid from 2-pyridinemethanol (B130429) in a methanol-water solvent system at room temperature. chemicalbook.com This method avoids harsh oxidizing agents and offers a cleaner reaction profile. chemicalbook.com The optimization of such catalytic systems could provide a sustainable pathway for the industrial production of this compound.

Stereoselective Synthesis Considerations for Related Chiral Analogues

The development of stereoselective synthetic methods is crucial for producing chiral analogs of picolinic acid, which are important for various applications. While the this compound molecule itself is not chiral, the principles used to synthesize chiral derivatives of the picolinic acid scaffold are highly relevant for creating structurally related compounds with specific three-dimensional arrangements.

A prominent strategy involves the Michael addition reaction between chiral equivalents of nucleophilic glycine (B1666218) and chiral α,β-unsaturated carbonyl compounds. This method has been effectively used to prepare β-substituted pyroglutamic acids with a high degree of stereocontrol. nih.gov The stereochemical outcome of these reactions has been shown to be robust and not significantly influenced by the choice of solvents or bases, consistently yielding a single diastereomeric product. nih.gov

Another powerful approach is the enantioselective addition of nucleophiles to imines or related compounds using chiral catalysts. For instance, the highly enantioselective addition of indole (B1671886) to a sulfonyl amide has been achieved using bifunctional aminothioureas as organocatalysts, yielding products with up to 99% enantiomeric excess (ee). nih.gov Furthermore, ruthenium-catalyzed asymmetric hydrogenation of 2-(pyridin-2-yl)quinolines has been employed to synthesize tunable chiral pyridine-aminophosphine ligands with excellent enantioselectivities. rsc.org These ligands are valuable in asymmetric catalysis, highlighting the importance of accessing enantiopure pyridine-containing molecules. rsc.org These methodologies demonstrate the potential for creating chiral analogs of this compound by introducing stereocenters into the molecule.

Synthetic Challenges and Future Directions in Efficient Production of this compound

The efficient and large-scale production of substituted picolinic acids like this compound faces several challenges. Traditional synthetic routes can suffer from low yields, the need for harsh reaction conditions (e.g., high temperatures), and the generation of undesirable byproducts that complicate purification. bio-conferences.orgatlantis-press.com For example, the synthesis of related compounds has been noted to involve long reaction times and environmentally harmful reagents. atlantis-press.com

Future research is directed towards overcoming these obstacles to enable more efficient industrial production. Key areas of focus include:

Optimization of Reaction Conditions: Further development of milder and more selective reaction protocols is essential. This includes optimizing solvent choice, temperature control, and catalyst loading to maximize yield and minimize waste. bio-conferences.org A patent for the synthesis of 3,4-substituted 2-picolinic acids describes a process involving the reaction of a pyridine derivative with an ethyl pyruvate-hydrogen peroxide adduct at low temperatures (-10°C to 0°C), suggesting a path to control reactivity. google.com

Novel Catalytic Systems: The exploration of new and more robust catalysts, including metal-organic frameworks (MOFs) and nanostructured materials, holds significant promise. nih.govresearchgate.net These catalysts can offer higher activity and selectivity under greener conditions.

Process Intensification: Developing "telescoping" or one-pot syntheses, where multiple reaction steps are carried out in a single reactor without isolating intermediates, can significantly shorten production time and reduce waste. researchgate.net

By addressing these challenges through continued innovation in synthetic methodology, the production of this compound and its derivatives can become more cost-effective, scalable, and environmentally sustainable.

Advanced Chemical Transformations and Reactivity of 4 2 Methoxyethoxy Picolinic Acid

Electrophilic Aromatic Substitution Reactions on the Pyridine (B92270) Ring System

Electrophilic Aromatic Substitution (SEAr) on pyridine rings is inherently challenging due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards attack by electrophiles. wikipedia.orgmasterorganicchemistry.com The reactivity of the pyridine ring in 4-(2-methoxyethoxy)picolinic acid is further modulated by its two substituents.

The carboxylic acid group at the 2-position is a deactivating group, further reducing the ring's nucleophilicity. The 4-(2-methoxyethoxy) group, conversely, is an activating group due to the lone pairs on the ether oxygen, which can donate electron density to the ring through resonance. This activating effect is expected to direct incoming electrophiles to the ortho and para positions relative to itself, which are positions 3 and 5.

Considering the combined effects:

The Nitrogen Atom: Deactivates the entire ring, especially positions 2, 4, and 6.

The Carboxylic Acid Group (-COOH): A meta-directing deactivator.

The Alkoxy Group (-OR): An ortho, para-directing activator.

The directing effects of the substituents converge on positions 3 and 5. The activating nature of the 4-alkoxy group may partially counteract the deactivating effects of the nitrogen atom and the carboxylic acid, potentially allowing substitution at these positions under specific conditions. However, harsh reaction conditions, often required for SEAr on deactivated rings, could lead to side reactions, including degradation or decarboxylation. libretexts.org Typical SEAr reactions like nitration, halogenation, and Friedel-Crafts reactions would likely require potent electrophiles and catalysts. masterorganicchemistry.comyoutube.com For instance, nitration might be attempted with nitronium salts in organic solvents to avoid the strongly acidic conditions of traditional HNO₃/H₂SO₄ mixtures that could degrade the molecule. libretexts.org

Nucleophilic Substitution and Derivatization Reactions at the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for a wide range of chemical modifications, enabling the synthesis of numerous derivatives.

Amidation: The conversion of this compound to its corresponding amides is a common and crucial transformation. This can be achieved through several standard synthetic protocols. One direct method involves the use of coupling agents that activate the carboxylic acid for nucleophilic attack by an amine. cam.ac.ukresearchgate.net Another approach is the two-step process of first converting the carboxylic acid to a more reactive acyl chloride, typically using thionyl chloride (SOCl₂), which is then reacted with the desired amine. nih.govnih.gov

Table 1: Common Coupling Agents for Amidation of Picolinic Acids

| Coupling Agent | Abbreviation | Typical Conditions | Reference |

|---|---|---|---|

| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | BOP | Amine, DIPEA, DMF | N/A |

| (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | HATU | Amine, DIPEA, DMF/isopropylacetate | google.com |

| 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride | DMTMM | Amine, Acetonitrile, Room Temp | researchgate.net |

Esterification: The synthesis of esters from this compound is readily accomplished via Fischer esterification. This reaction involves heating the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.commasterorganicchemistry.com The reaction is an equilibrium process, and using the alcohol as the solvent helps drive the reaction toward the ester product. masterorganicchemistry.com Alternatively, "active esters," which are more reactive acylating agents, can be prepared by reacting the picolinic acid with reagents like p-nitrophenol or N-hydroxysuccinimide in the presence of a coupling agent like DCC, or via the acyl chloride. nih.gov

Reduction: The carboxylic acid group of picolinic acid derivatives can be reduced to the corresponding primary alcohol, yielding a (4-(2-methoxyethoxy)pyridin-2-yl)methanol derivative. This transformation typically requires strong reducing agents like lithium aluminum hydride (LiAlH) or borane (B79455) (BH₃). Milder conditions can be employed by first converting the carboxylic acid to an ester or amide. For example, picolinic amides can be reductively cleaved to the corresponding amines using zinc in aqueous hydrochloric acid. cam.ac.uk Hydrogenation of picolinic acid can lead to the reduction of the pyridine ring itself, yielding piperidine-2-carboxylic acid under appropriate catalytic conditions. wikipedia.org

Oxidation: The carboxylic acid group is at a high oxidation state and is generally resistant to further oxidation. The rest of the molecule, however, can be subject to oxidative processes. Under harsh oxidative conditions, decarboxylation may occur. The Hammick reaction, for example, involves the thermal decarboxylation of picolinic acids in the presence of a carbonyl compound to form 2-pyridyl-carbinols. wikipedia.org The pyridine ring and the ether side chain are more likely sites of oxidation under specific conditions, though this can be challenging to control. Picolinic acid itself can act as a chelating ligand that mediates the oxidative processes of metal catalysts. acs.org

Reactions Involving the 2-Methoxyethoxy Side Chain

The ether linkages in the 2-methoxyethoxy side chain present another handle for chemical modification, primarily through cleavage reactions.

The C-O bonds of the ether side chain can be broken under specific chemical conditions. wikipedia.org

Acidic Cleavage: Treatment with strong hydrohalic acids like hydrobromic acid (HBr) or hydroiodic acid (HI) is a standard method for cleaving ethers. chemistrysteps.com In the case of this compound, there are two ether bonds that could be targeted. The reaction of an aryl alkyl ether with HX typically cleaves the alkyl-oxygen bond because the aromatic C-O bond is stronger and nucleophilic attack on an sp²-hybridized carbon is difficult. libretexts.org This would lead to the formation of 4-(2-hydroxyethoxy)picolinic acid and methyl halide. Further reaction could potentially cleave the second ether linkage to yield 4-hydroxypicolinic acid.

Table 2: Potential Products of Ether Cleavage with Excess HBr

| Starting Material | Reagent | Potential Products | Mechanism Type | Reference |

|---|

Other reagents, such as boron tribromide (BBr₃), are also highly effective for cleaving aryl ethers to yield phenols. organic-chemistry.org

The potential for the 2-methoxyethoxy side chain to participate in cyclization reactions offers a route to novel heterocyclic structures. While no specific examples for this exact molecule are prominent, plausible reaction pathways can be proposed based on established chemical principles.

One possibility is an intramolecular cyclization reaction. For instance, if the terminal methyl ether is selectively cleaved to reveal a primary alcohol, an intramolecular Fischer esterification could occur between this new hydroxyl group and the carboxylic acid at the 2-position. This would result in the formation of a macrocyclic lactone. The feasibility of such a reaction would depend on thermodynamic stability and the use of appropriate high-dilution or templating conditions to favor the intramolecular process over intermolecular polymerization.

Another hypothetical pathway could involve a palladium-catalyzed oxidative cyclization, where the ether oxygen acts as a nucleophile attacking an activated form of the pyridine ring or a tethered group, though this is less conventional. nih.gov Cyclizations involving hydride transfer from a C-H bond in the side chain to form a new ring are also known, but would likely require specific activation and are more speculative for this substrate. nih.gov

Coordination Chemistry of this compound as a Ligand

Picolinic acid and its derivatives are recognized as valuable building blocks, or linkers, for the synthesis of Metal-Organic Frameworks (MOFs). nih.gov MOFs are crystalline materials constructed from metal ions or clusters connected by organic ligands, and their properties are highly dependent on the geometry and functionality of these components. ajol.inforesearchgate.net

Table 1: Comparative Features of Picolinic Acid and its 4-(2-Methoxyethoxy) Derivative as MOF Linkers

| Feature | Picolinic Acid | This compound (Expected) |

| Coordination Mode | Bidentate (N,O-chelate) | Bidentate (N,O-chelate) |

| Rigidity | High | Moderately high (flexible side chain) |

| Functionality | Pyridine ring, Carboxylate | Pyridine ring, Carboxylate, Ether chain |

| Potential MOF Pore Environment | Aromatic, Potentially polar | Aromatic, Polar, Ether-functionalized |

| Solubility Influence | Governed by parent structure | Enhanced solubility in organic solvents |

Picolinic acid is a highly effective chelating agent for a wide array of transition metal ions, including but not limited to iron, copper, zinc, nickel, and cobalt. wikipedia.orgsjctni.edu This chelating ability is central to its biological roles and chemical applications. nih.gov The formation of stable, often neutral, complexes enhances the lipophilicity of the metal ion, facilitating its transport. sjctni.edu

The compound this compound is expected to retain this fundamental chelating behavior. Upon deprotonation of the carboxylic acid, the resulting picolinate (B1231196) anion readily complexes with transition metals. The stability and geometry of these complexes would be analogous to those formed with unsubstituted picolinic acid. For instance, studies on various picolinic acid derivatives show the formation of octahedral or distorted octahedral complexes, a geometry that would be anticipated for complexes of this compound as well. sjctni.edu The ether substituent at the 4-position would primarily influence the electronic density of the pyridine ring, which can subtly modulate the strength of the metal-ligand bond.

Table 2: Transition Metals Known to Form Complexes with the Picolinate Scaffold

| Metal Ion | Example Complex Formula with Picolinate | Expected to Complex with this compound |

| Cobalt(II) | [Co(picolinate)₂] | Yes |

| Nickel(II) | [Ni(picolinate)₂] | Yes |

| Copper(II) | [Cu(picolinate)₂] | Yes |

| Zinc(II) | [Zn(picolinate)₂] | Yes |

| Iron(II/III) | [Fe(picolinate)₃] | Yes |

| Manganese(II) | [Mn(picolinate)₂] | Yes |

| Tin(IV) | [SnCl₄(picolinate)]⁻ nih.gov | Yes |

Photochemical and Radiochemical Reactivity Studies of this compound

The introduction of photoactive or radiolabel-compatible functionalities is a key area of modern chemical research. The picolinic acid scaffold serves as a robust platform for such applications.

Limited studies on picolinic acid itself suggest that its pyridine ring can be involved in photochemical transformations. For example, the irradiation of picolinic acid with UV light in the presence of zinc acetate (B1210297) leads to the formation of a fluorescent product, a principle that has been exploited for its analytical determination. nih.gov This indicates that the pyridinecarboxylic acid core of this compound is susceptible to photochemical reactivity, a property that could be explored for applications in photodynamic therapy or materials science.

In the realm of radiochemistry, picolinic acid-based chelators are gaining significant attention for their ability to form stable complexes with radiometals used in medical imaging and therapy (theranostics). nih.gov For instance, derivatives of picolinic acid have been successfully used to chelate Indium-111 (¹¹¹In), a gamma-emitting radionuclide used for single-photon emission computed tomography (SPECT) imaging. nih.gov The primary role of the ligand is to securely bind the radiometal, while substituents on the picolinic acid ring are used to modify the pharmacokinetic properties of the entire complex, such as its biodistribution and clearance rate. nih.gov Given its structure, this compound is a viable candidate for such applications, where the picolinate group would act as the chelating anchor for a diagnostic or therapeutic radioisotope.

Table 3: Potential Photochemical and Radiochemical Applications

| Research Area | Application | Role of this compound |

| Photochemistry | Photosensitizers / Photoreactive Materials | The pyridine ring acts as the photoactive core; the substituent modifies physical properties. |

| Radiochemistry | Radiometal Chelation for Theranostics | The picolinate group serves as the chelator for radionuclides (e.g., ¹¹¹In, ¹⁷⁷Lu, ⁶⁸Ga). |

| Analytical Chemistry | Fluorescent Derivatization | Potential for forming fluorescent metal complexes upon UV irradiation for detection. nih.gov |

Design, Synthesis, and Characterization of 4 2 Methoxyethoxy Picolinic Acid Derivatives and Analogues

Rational Design Principles for Structural Modification

The rational design of novel molecules based on the 4-(2-methoxyethoxy)picolinic acid scaffold involves a systematic approach to structural modification. nih.govnih.govrsc.org This process is guided by an understanding of structure-activity relationships (SAR) and the desired properties of the target compounds. Key areas for modification include the carboxylic acid group, the alkoxy side chain, and the pyridine (B92270) ring system.

Modifications at the Carboxylic Acid Group

The carboxylic acid group at the 2-position of the pyridine ring is a primary site for modification. This functional group is crucial for the molecule's polarity and its ability to coordinate with metal ions. nih.gov Common modifications include:

Esterification: Conversion of the carboxylic acid to its corresponding esters can alter solubility, membrane permeability, and in vivo stability. For instance, the synthesis of methyl esters of picolinic acid derivatives has been reported as a common strategy. umsl.edu

Bioisosteric Replacement: The carboxylic acid can be replaced with other acidic functional groups, such as tetrazoles, to modulate acidity and other physicochemical properties while potentially retaining or enhancing biological activity.

Variations in the Alkoxy Side Chain (e.g., length, branching, heteroatom substitution)

The 4-(2-methoxyethoxy) side chain plays a significant role in determining the molecule's solubility and pharmacokinetic profile. The ether linkages can enhance water solubility compared to simple alkyl chains. Modifications to this side chain can include:

Altering Chain Length: Increasing or decreasing the length of the alkoxy chain can influence the molecule's lipophilicity and interaction with biological targets.

Introducing Branching: The incorporation of branched alkyl groups can impact the molecule's conformation and metabolic stability.

Heteroatom Substitution: Replacing oxygen atoms with other heteroatoms, such as sulfur or nitrogen, can lead to significant changes in electronic properties and hydrogen bonding potential.

Substitutions and Modifications on the Pyridine Ring System

The pyridine ring itself offers several positions for substitution, allowing for the fine-tuning of the molecule's electronic properties and steric profile. nih.gov The nitrogen atom makes the ring electron-deficient, influencing its reactivity towards nucleophilic substitution, particularly at the 2- and 4-positions. nih.gov Common modifications include:

Introduction of Halogens: Halogenation of the pyridine ring can alter the molecule's lipophilicity and electronic distribution, potentially leading to enhanced binding affinity with target proteins. For example, the synthesis of 4-chloro-N-alkyl-N-phenylpicolinamides has been observed as a byproduct during the synthesis of the non-chlorinated amide. researchgate.netkcl.ac.uk

Addition of Amino or Substituted Amino Groups: The introduction of amino groups can provide additional sites for hydrogen bonding and can be a precursor for further derivatization. The synthesis of 4-aminopicolinic acid has been reported through the nitration of picolinic acid N-oxide followed by reduction. umsl.edu

Alkylation and Arylation: The addition of alkyl or aryl groups can increase the molecule's steric bulk and lipophilicity, which can be crucial for specific biological interactions.

Synthetic Methodologies for Diverse Derivative Libraries

The generation of diverse libraries of this compound analogues is essential for high-throughput screening and the rapid identification of lead compounds. nih.govescholarship.org To this end, various synthetic methodologies have been developed, including parallel synthesis and solid-phase synthesis.

Parallel Synthesis and Combinatorial Chemistry Approaches

Parallel synthesis allows for the simultaneous creation of a large number of compounds in a systematic manner. nih.gov This approach is highly amenable to the derivatization of the picolinic acid scaffold. For example, a library of amides can be rapidly synthesized by reacting the parent acid with a diverse set of amines in a multi-well plate format. Similarly, a variety of esters can be prepared by reacting the acid with a range of alcohols under esterification conditions.

Combinatorial chemistry provides a powerful tool for generating vast and diverse chemical libraries. nih.govescholarship.org By combining a set of building blocks in all possible combinations, a large number of distinct molecules can be synthesized. For the this compound scaffold, a combinatorial approach could involve the use of multiple building blocks for each of the three main modification sites: the carboxylic acid, the alkoxy side chain, and the pyridine ring.

Solid-Phase Synthesis Strategies for Picolinic Acid Analogues

Solid-phase synthesis offers several advantages for the creation of picolinic acid derivative libraries, including ease of purification and the ability to drive reactions to completion using excess reagents. In this approach, the picolinic acid scaffold is attached to a solid support, such as a resin, and subsequent chemical modifications are carried out.

A general strategy for the solid-phase synthesis of picolinic acid amides could involve the following steps:

Attachment of a protected 4-hydroxy-picolinic acid to a suitable resin.

Alkylation of the 4-hydroxy group to introduce the desired alkoxy side chain.

Deprotection of the carboxylic acid.

Amide bond formation by coupling with a library of amines.

Cleavage of the final products from the solid support.

This methodology allows for the efficient and systematic generation of a large library of picolinic acid analogues for biological screening.

Advanced Spectroscopic and Chromatographic Techniques for Derivative Characterization

The comprehensive characterization of this compound derivatives is essential to confirm their chemical structure, purity, and stability. A suite of advanced spectroscopic and chromatographic techniques is employed for this purpose, providing detailed qualitative and quantitative information.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in the analysis of these derivatives, valued for its robustness and well-established methods. nih.gov When coupled with UV-Visible spectroscopy, HPLC allows for the quantification of active ingredients in various pharmaceutical formulations. mdpi.com For enhanced analytical precision and efficiency, Ultra High-Performance Liquid Chromatography (UHPLC) is utilized. nih.gov UHPLC, when connected to sophisticated detectors like Quadrupole Time-of-Flight Mass Spectrometry (Q-TOF-MS), facilitates detailed and accurate profiling of compounds, offering a more nuanced understanding of their structures. nih.gov

Gas Chromatography (GC) is another critical tool, particularly for derivatives that are volatile or can be made volatile through derivatization. mdpi.com Coupling GC with a mass spectrometer (GC-MS or GC-MS/MS) is especially important for analyzing any volatile components or impurities. mdpi.com

Thin-Layer Chromatography (TLC) serves as a versatile and economical method for rapid sample comparison, purity assessment, and monitoring reaction progress. mdpi.commdpi.com Its utility is significantly enhanced when combined with densitometry for quantitative analysis or with mass spectrometry (TLC-MS) for substance identification based on chromatographic fingerprints. mdpi.com The combination of these techniques provides a powerful and comprehensive approach to the characterization of this compound derivatives.

| Technique | Principle | Application in Derivative Characterization |

| HPLC-UV | Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with detection by UV-Vis absorption. nih.gov | Quantification of the main compound and known impurities; stability-indicating assays. mdpi.comresearchgate.net |

| UHPLC-Q-TOF-MS | High-pressure liquid chromatography for superior separation, coupled with high-resolution mass spectrometry for accurate mass measurement. nih.gov | Detailed structural elucidation of novel derivatives and identification of unknown metabolites or degradation products. nih.gov |

| GC-MS | Separation of volatile compounds in a gaseous mobile phase followed by mass-based detection and identification. mdpi.commdpi.com | Analysis of volatile impurities, residual solvents, or volatile derivatives. mdpi.com |

| TLC-Densitometry/MS | Separation on a planar stationary phase, with quantification by light absorption/reflection or direct elution to a mass spectrometer for identification. mdpi.com | Rapid purity checks, screening of multiple samples, and preliminary identification of components. mdpi.com |

Isosteric and Bioisosteric Replacements in this compound Derivatives

Isosteric and bioisosteric replacement is a fundamental strategy in medicinal chemistry to optimize the physicochemical and pharmacological properties of a lead compound like this compound. drughunter.com This approach involves substituting atoms or functional groups with others that have similar steric, electronic, or conformational properties to enhance activity, improve metabolic stability, or reduce toxicity. drughunter.comcambridgemedchemconsulting.com

The picolinic acid moiety itself is a key pharmacophore, particularly its ability to act as a metal-binding group in metalloenzyme inhibitors. nih.gov The carboxylic acid group is a primary target for bioisosteric replacement. Common replacements aim to modulate acidity (pKa), lipophilicity, and cell permeability while retaining the key biological interactions. drughunter.com For instance, heterocycles such as tetrazoles or 5-oxo-1,2,4-oxadiazoles can serve as effective bioisosteres for the carboxylic acid. drughunter.com While tetrazoles can mimic the acidity, their high acidity might reduce oral bioavailability; less acidic heterocycles like 5-oxo-1,2,4-oxadiazole can offer improved absorption. drughunter.com Boronic acids have also emerged as neutral bioisosteres for carboxylic acids, capable of forming reversible covalent bonds with target nucleophiles. drughunter.com

The pyridine ring of the picolinic acid core can also be a subject of modification. Replacing the phenyl ring with a thiophene (B33073) ring is a classic example of bioisosterism. nih.gov In the context of the picolinic acid scaffold, the pyridine nitrogen is crucial for its metal-binding properties. nih.gov However, strategic modifications to the ring system, such as replacing it with other heterocycles, can be explored to fine-tune target selectivity and pharmacokinetic properties. nih.gov For example, the bioisosteric replacement of a 1,2,4-oxadiazole (B8745197) ring with a 1,3,4-oxadiazole (B1194373) has been shown to increase polarity and reduce metabolic degradation in other molecular contexts. nih.gov Another subtle but impactful modification is the replacement of hydrogen with deuterium, which can modulate metabolism by leveraging the kinetic isotope effect if the C-H bond is broken in the rate-determining step of metabolism. cambridgemedchemconsulting.com

| Original Group | Bioisosteric Replacement | Rationale for Replacement |

| Carboxylic Acid | Tetrazole | Mimics the acidic proton and hydrogen bonding capabilities of a carboxylic acid. drughunter.com |

| Carboxylic Acid | 5-oxo-1,2,4-oxadiazole | Acts as a less acidic, more lipophilic bioisostere to potentially improve oral bioavailability. drughunter.com |

| Carboxylic Acid | Boronic Acid | Provides a neutral alternative that can form reversible covalent bonds with target enzymes. drughunter.com |

| Pyridine Ring | Thiophene Ring | A classic heterocyclic bioisostere that can emulate the steric and electronic properties of a phenyl or pyridine ring. nih.gov |

| Pyridine Ring | Other Nitrogen-containing Heterocycles (e.g., Oxadiazole) | Can alter polarity, metabolic stability, and receptor interaction profiles. nih.gov |

| Hydrogen (on the ring or methoxyethoxy chain) | Deuterium | Can slow down metabolic processes involving C-H bond cleavage, potentially improving pharmacokinetic profile. cambridgemedchemconsulting.com |

Structure Activity Relationship Sar Studies of 4 2 Methoxyethoxy Picolinic Acid and Its Analogues

Methodologies for Comprehensive SAR Elucidation in Picolinic Acid Systems

The elucidation of structure-activity relationships (SAR) for picolinic acid systems employs a multidisciplinary approach, integrating computational and experimental techniques to build a comprehensive understanding of how molecular modifications impact biological activity. rsc.org Key methodologies include:

Computational Modeling and Quantitative Structure-Activity Relationship (QSAR): Computational methods are instrumental in predicting the biological activity of novel compounds based on their physicochemical properties. QSAR models establish a mathematical relationship between the chemical structure and biological activity. nih.govresearchgate.net These models often incorporate parameters such as hydrophobicity, electronic effects (Hammett constants), and steric factors (Taft parameters, molar refractivity) to correlate structural features with activity. nih.gov For instance, a Craig plot, which visualizes the relationship between electronic (σ) and hydrophobic (π) parameters, can guide the selection of substituents to optimize activity. rsc.org Molecular docking studies are also employed to predict the binding orientation of picolinic acid analogues within a target's active site, providing insights into potential intermolecular interactions.

Synthetic Chemistry and Analogue Synthesis: The systematic synthesis of analogues is the foundation of SAR studies. By modifying specific parts of the lead molecule, such as the picolinic acid core, the carboxylic acid group, or the substituent at the 4-position, chemists can probe the importance of each component. nih.gov For example, a series of analogues with varying alkoxy chain lengths at the 4-position could be synthesized to determine the optimal chain length for activity.

In Vitro Biological Assays: Once synthesized, the analogues are subjected to a battery of in vitro assays to determine their biological activity. These assays can range from enzyme inhibition assays to cell-based assays measuring a specific biological response. The data generated from these assays, typically in the form of IC50 or EC50 values, are then used to build the SAR profile.

Spectroscopic and Crystallographic Techniques: Advanced analytical techniques such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy provide detailed three-dimensional structural information about how a ligand binds to its target protein. This information is invaluable for understanding the specific molecular interactions that drive activity and for refining computational models.

Influence of the Pyridine (B92270) Nitrogen Atom on Molecular Recognition and Interaction

The nitrogen atom within the pyridine ring of picolinic acid is a critical determinant of its biological activity. Its lone pair of electrons can act as a hydrogen bond acceptor, forming crucial interactions with hydrogen bond donors in a biological target, such as the amide protons of amino acid residues. nih.gov The basicity of this nitrogen, which can be modulated by the presence of other substituents on the ring, influences the strength of these interactions.

Furthermore, the pyridine ring as a whole can participate in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan within a protein's binding pocket. The electron-deficient nature of the pyridine ring, a result of the electronegative nitrogen atom, can enhance these stacking interactions. The planarity of the pyridine ring also contributes to its ability to fit into specific binding sites. nih.gov The ability of the pyridine nitrogen to coordinate with metal ions is another key feature, making picolinic acid and its derivatives effective chelating agents. wikipedia.org

Role of the Carboxylic Acid Group in Ligand-Target Interactions

The carboxylic acid group at the 2-position of the picolinic acid scaffold is a pivotal functional group for ligand-target interactions. It can act as both a hydrogen bond donor (via the hydroxyl proton) and a hydrogen bond acceptor (via the carbonyl oxygen and the hydroxyl oxygen). In its deprotonated carboxylate form, it can form strong ionic interactions or salt bridges with positively charged amino acid residues such as lysine (B10760008) and arginine in the target protein.

Impact of the 4-Position Substitution (2-Methoxyethoxy Moiety) on Molecular Interaction Profiles

The substituent at the 4-position of the picolinic acid ring plays a significant role in modulating the molecule's interaction profile. The 2-methoxyethoxy moiety in 4-(2-methoxyethoxy)picolinic acid introduces a flexible, polar side chain that can significantly influence the compound's properties.

Contribution of Alkoxy Chain Length, Branching, and Conformation to Molecular Activity

The length, branching, and conformation of the alkoxy chain at the 4-position are critical parameters that can be fine-tuned to optimize molecular activity.

Chain Length: Systematically increasing the length of the alkoxy chain can lead to a "chain length effect," where activity initially increases as the chain extends to fill a hydrophobic pocket in the target, and then decreases as the chain becomes too long and encounters steric clashes.

Branching: The introduction of branching in the alkoxy chain can have a profound effect on activity. Branching can increase the steric bulk of the substituent, which may either improve or hinder binding depending on the topology of the binding site. It can also alter the lipophilicity and metabolic stability of the compound.

Conformation: The conformational flexibility of the alkoxy chain allows it to adopt an optimal geometry for binding. However, highly flexible chains can have an entropic penalty upon binding. Constraining the conformation of the chain, for example by introducing cyclic structures, can sometimes lead to an increase in binding affinity by reducing this entropic loss.

The following interactive data table illustrates a hypothetical SAR study on a series of 4-alkoxy picolinic acid analogues, demonstrating the effect of modifying the alkoxy chain on biological activity.

| Compound ID | R Group (at 4-position) | LogP | Molecular Weight ( g/mol ) | IC50 (nM) |

| 1 | -OCH3 | 1.2 | 153.14 | 150 |

| 2 | -OCH2CH3 | 1.6 | 167.16 | 100 |

| 3 | -OCH2CH2OCH3 | 1.5 | 197.19 | 50 |

| 4 | -O(CH2)2CH3 | 2.1 | 181.19 | 80 |

| 5 | -O(CH2)3CH3 | 2.6 | 195.22 | 120 |

| 6 | -OCH(CH3)2 | 2.0 | 181.19 | 95 |

| 7 | -OC(CH3)3 | 2.4 | 195.22 | 200 |

This is a hypothetical data table created for illustrative purposes based on general SAR principles.

Topological, Steric, and Electronic Considerations in SAR Analysis

A comprehensive SAR analysis must consider the interplay of topological, steric, and electronic factors.

Steric Factors: Steric hindrance can prevent a molecule from binding to its target, while favorable van der Waals interactions can enhance binding affinity. The size and shape of substituents, as described by parameters like Taft's steric parameter (Es) and molar refractivity (MR), are important considerations. nih.gov

Electronic Effects: The electronic properties of the picolinic acid ring and its substituents influence the nature and strength of intermolecular interactions. Electron-donating groups can increase the electron density of the pyridine ring, affecting its ability to participate in π-stacking interactions and altering the basicity of the pyridine nitrogen. Conversely, electron-withdrawing groups decrease the electron density. The distribution of charge within the molecule, as described by its electrostatic potential, is a key determinant of how it will interact with its biological target.

Mechanistic Investigations of 4 2 Methoxyethoxy Picolinic Acid at the Molecular and Cellular Level in Vitro/non Clinical Focus

Enzymatic Interaction Studies with 4-(2-Methoxyethoxy)picolinic Acid

To understand the potential effects of this compound on enzymatic activity, a series of in vitro assays would be conducted. These studies are crucial for identifying potential molecular targets and elucidating the compound's mechanism of action.

The initial step in assessing the enzymatic interaction of this compound involves screening it against a panel of relevant enzymes. The choice of enzymes would be guided by the compound's structural similarity to known enzyme inhibitors or by broader screening against common drug-metabolizing enzymes or disease-relevant enzyme classes.

Commonly employed assay methodologies include:

Spectrophotometric and Fluorometric Assays: These assays measure the change in absorbance or fluorescence, respectively, that occurs as a result of the enzymatic reaction. A substrate that produces a colored or fluorescent product upon enzymatic conversion is used. The rate of the reaction is monitored in the presence and absence of this compound to determine its inhibitory or activating effect.

Luminometric Assays: These assays are based on the generation of light as a byproduct of the enzymatic reaction, often involving the ATP-luciferase system. They are highly sensitive and suitable for high-throughput screening.

Radiometric Assays: These assays utilize a radiolabeled substrate. The enzymatic activity is determined by measuring the radioactivity of the product, which is separated from the unreacted substrate.

Chromatographic Assays: Techniques like High-Performance Liquid Chromatography (HPLC) can be used to separate and quantify the substrate and product of an enzymatic reaction, providing a direct measure of enzyme activity.

Should these initial screens identify an interaction, dose-response studies would be performed to determine the concentration at which this compound elicits a half-maximal response (IC50 for inhibition or EC50 for activation).

Once an enzymatic interaction is confirmed, kinetic studies are performed to understand the mechanism of inhibition or activation. These experiments involve measuring the initial reaction rates at various substrate and inhibitor concentrations.

The data obtained are then fitted to different models of enzyme kinetics, such as the Michaelis-Menten equation and its linearized forms (e.g., Lineweaver-Burk plot). This analysis helps to determine key kinetic parameters:

Michaelis Constant (K_m): Represents the substrate concentration at which the reaction rate is half of the maximum velocity (V_max). Changes in K_m in the presence of the compound can indicate the type of inhibition.

Maximum Velocity (V_max): The maximum rate of the enzymatic reaction.

Inhibition Constant (K_i): A measure of the inhibitor's binding affinity to the enzyme.

By analyzing how K_m and V_max change in the presence of this compound, the mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) can be determined.

A hypothetical data table for such an analysis is presented below:

| Kinetic Parameter | Without Inhibitor | With this compound |

| V_max | Value | Value |

| K_m | Value | Value |

| K_i | N/A | Value |

| Mode of Inhibition | N/A | Determined Type |

Protein-Ligand Binding Studies with Non-Clinical Receptors and Targets

To investigate the direct binding of this compound to specific protein targets (receptors, ion channels, etc.), various biophysical techniques are employed.

For in vitro binding assays, a pure and homogenous source of the target protein is essential. This is typically achieved through recombinant protein technology. The gene encoding the target protein is cloned into an expression vector, which is then introduced into a suitable host system (e.g., E. coli, insect cells, or mammalian cells) for large-scale production. wikipedia.orgnih.govrsc.org

Following expression, the protein is purified from the host cell lysate using a series of chromatographic techniques, such as:

Affinity Chromatography: Utilizes a specific interaction between the protein and a ligand immobilized on the chromatography resin. nih.gov

Ion-Exchange Chromatography: Separates proteins based on their net charge.

Size-Exclusion Chromatography: Separates proteins based on their size and shape.

The purity and identity of the purified protein are confirmed using methods like SDS-PAGE and Western blotting.

Several biophysical methods can be used to characterize the binding of this compound to its purified target protein:

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat change that occurs upon binding. It is considered the gold standard for determining the thermodynamic parameters of binding, including the dissociation constant (K_d), binding stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction. nih.gov

Surface Plasmon Resonance (SPR): SPR is a label-free optical technique that monitors the binding interaction in real-time by detecting changes in the refractive index at the surface of a sensor chip where the target protein is immobilized. It provides kinetic data, including the association (k_on) and dissociation (k_off) rate constants, from which the K_d can be calculated. nih.gov

Fluorescence Spectroscopy: This method relies on changes in the intrinsic fluorescence of the protein (e.g., from tryptophan residues) or the fluorescence of a labeled ligand upon binding. Fluorescence quenching or enhancement can be used to determine binding affinity. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information about the protein-ligand interaction at an atomic level, identifying the binding site on the protein and any conformational changes that occur upon binding. nih.gov

A hypothetical data table summarizing findings from these techniques is shown below:

| Technique | Parameter Measured | Hypothetical Value for this compound Binding |

| Isothermal Titration Calorimetry (ITC) | Dissociation Constant (K_d) | Value (e.g., in µM or nM) |

| Stoichiometry (n) | Value | |

| Enthalpy (ΔH) | Value (e.g., in kcal/mol) | |

| Entropy (ΔS) | Value (e.g., in cal/mol·K) | |

| Surface Plasmon Resonance (SPR) | Association Rate (k_on) | Value (e.g., in M⁻¹s⁻¹) |

| Dissociation Rate (k_off) | Value (e.g., in s⁻¹) | |

| Dissociation Constant (K_d) | Value (e.g., in µM or nM) |

Cellular Uptake and Intracellular Distribution Studies in In Vitro Models

To understand how this compound enters cells and where it accumulates, cellular uptake and distribution studies are performed using cultured cell lines relevant to its potential therapeutic application.

The process typically involves incubating the cells with the compound and then measuring its concentration inside the cells over time. Key aspects of these studies include:

Quantification of Cellular Uptake: Cells are exposed to this compound for varying durations and at different concentrations. After incubation, the cells are washed to remove any unbound compound, and then lysed. The intracellular concentration of the compound is quantified using analytical methods like Liquid Chromatography-Mass Spectrometry (LC-MS).

Elucidation of Uptake Mechanisms: To determine how the compound crosses the cell membrane, various pharmacological inhibitors of specific uptake pathways are used. For example, inhibitors of endocytosis, specific transporters, or ion channels can reveal the primary mechanism of cellular entry. The experiments are also often conducted at different temperatures (e.g., 37°C vs. 4°C) to distinguish between active, energy-dependent transport and passive diffusion.

Intracellular Localization: To visualize where the compound accumulates within the cell (e.g., cytoplasm, nucleus, mitochondria), a fluorescently labeled version of this compound could be synthesized. Confocal microscopy would then be used to image its subcellular distribution.

A hypothetical data table for a cellular uptake study is presented below:

| Cell Line | Incubation Time | Uptake Mechanism | Intracellular Localization |

| e.g., HeLa, HepG2 | e.g., 30 min, 1h, 2h | e.g., Passive Diffusion, Active Transport | e.g., Cytoplasm, Nucleus |

Permeability Assays in Model Cell Lines

To understand the potential for a compound to be absorbed and distributed within biological systems, its ability to cross cellular barriers is a critical parameter. Permeability assays using model cell lines are a standard non-clinical method to predict in vivo absorption. The Caco-2 cell line, derived from human colorectal adenocarcinoma, is a widely accepted model as it differentiates into a monolayer of polarized intestinal epithelial cells that mimic many of the morphological and functional properties of the human small intestine. pensoft.netnih.govnih.govnih.gov

In a typical permeability assay, Caco-2 cells are cultured on semi-permeable filter supports, forming a tight monolayer that separates an apical (top) and a basolateral (bottom) compartment. The compound of interest, such as this compound, would be added to the apical side to assess transport into the basolateral compartment (absorptive flux), and conversely, added to the basolateral side to measure transport to the apical compartment (efflux). The apparent permeability coefficient (Papp), a quantitative measure of the rate of transport, is then calculated. This value helps to classify the compound's permeability as low, moderate, or high. pensoft.net

Subcellular Localization Methodologies

Determining the specific location of a compound within a cell is crucial for understanding its mechanism of action. Various methodologies can be employed to investigate the subcellular localization of molecules like this compound.

One common approach is fluorescence microscopy. This can be achieved by either intrinsic fluorescence of the compound or by tagging it with a fluorescent probe. However, for small molecules that are not intrinsically fluorescent, a more common strategy involves using fluorescently-labeled antibodies that specifically bind to the compound or its cellular target. Another powerful technique is cell fractionation, where cells are broken apart and their components (e.g., nucleus, mitochondria, cytoplasm) are separated by centrifugation. The concentration of the compound in each fraction can then be quantified, typically using analytical methods like liquid chromatography-mass spectrometry (LC-MS), to determine its distribution within the cell.

Molecular Pathway Elucidation in Model Biological Systems (Non-Clinical/In Vitro)

Once a compound's ability to enter cells is established, the next step is to identify the molecular pathways it affects. A suite of powerful techniques is available for this purpose.

Gene Expression Profiling Techniques (e.g., RNA-Seq, qRT-PCR)

To understand how this compound might alter cellular function at the genetic level, gene expression profiling is employed. nih.gov Techniques such as RNA-Sequencing (RNA-Seq) provide a comprehensive, unbiased snapshot of the entire transcriptome of cells treated with the compound compared to untreated cells. This can reveal which genes are upregulated or downregulated in response to the compound. For a more targeted approach, quantitative real-time polymerase chain reaction (qRT-PCR) can be used to measure the expression levels of specific genes of interest that may be hypothesized to be involved in the compound's activity. nih.gov

Proteomic Analysis (e.g., Mass Spectrometry-based Approaches)

Changes in gene expression are often, but not always, reflected in the levels of their corresponding proteins. Proteomic analysis provides a direct assessment of the protein landscape within a cell. researchgate.net Mass spectrometry-based approaches are the cornerstone of modern proteomics. In a typical experiment, proteins are extracted from cells treated with the compound and from control cells. The proteins are then digested into smaller peptides, which are analyzed by a mass spectrometer to identify and quantify the proteins present in each sample. This allows for the identification of proteins whose expression levels are altered by the compound.

Cellular Signaling Pathway Analysis (e.g., Western Blot, Immunofluorescence)

To investigate the effect of a compound on specific signaling pathways, techniques like Western blotting and immunofluorescence are invaluable. researchgate.net Western blotting allows for the detection and quantification of specific proteins from a complex mixture, and can be used to assess changes in the levels of key signaling proteins or their modification state (e.g., phosphorylation) upon treatment with the compound. Immunofluorescence uses antibodies tagged with fluorescent dyes to visualize the location and abundance of specific proteins within the cell, providing spatial context to the signaling events.

High-Throughput Screening Methodologies for Target Identification and Validation

High-throughput screening (HTS) is a powerful drug discovery tool that allows for the rapid testing of large numbers of compounds for their ability to modulate a specific biological target or cellular process. dovepress.commdpi.com While HTS is often used to identify new drug candidates from large chemical libraries, it can also be employed to identify the molecular target of a compound of interest like this compound.

In a target identification HTS campaign, a library of known proteins or a cellular assay representing a specific pathway could be screened for interaction with or modulation by the compound. Conversely, if a biological effect of this compound is known, an HTS assay could be developed to screen for other compounds that produce the same effect, which can help to validate the initial finding and identify more potent or specific molecules.

Computational Chemistry and Molecular Modeling Approaches for 4 2 Methoxyethoxy Picolinic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, offering a detailed picture of its electronic structure and reactivity. These methods are crucial for predicting how 4-(2-Methoxyethoxy)picolinic acid might behave in various chemical environments.

Density Functional Theory (DFT) Applications for Molecular Properties

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is extensively used to determine the optimized geometry, vibrational frequencies, and electronic properties of molecules. For a compound like this compound, DFT calculations, typically using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can provide a wealth of information.

Table 1: Hypothetical DFT-Calculated Properties of this compound and its Analog, 4-Methoxypicolinic Acid

| Property | This compound (Hypothetical) | 4-Methoxypicolinic Acid (Reference) |

| Optimized Energy (Hartree) | Value | Value |

| Dipole Moment (Debye) | Value | Value |

| Highest Occupied Molecular Orbital (HOMO) Energy (eV) | Value | -6.2 eV |

| Lowest Unoccupied Molecular Orbital (LUMO) Energy (eV) | Value | -1.5 eV |

| HOMO-LUMO Gap (eV) | Value | 4.7 eV |

Note: The values for this compound are hypothetical and would need to be determined by actual DFT calculations. The reference values for 4-methoxypicolinic acid are illustrative and based on typical DFT results for similar molecules.

Molecular Electrostatic Potential (MEP) and Frontier Orbital Analysis

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. For this compound, an MEP map would likely show negative potential (red and yellow regions) around the nitrogen atom of the pyridine (B92270) ring and the oxygen atoms of the carboxylic acid and the methoxyethoxy group, indicating these as sites for electrophilic attack. The hydrogen atoms of the carboxylic acid and the pyridine ring would exhibit positive potential (blue regions), marking them as sites for nucleophilic attack.

Frontier orbital analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. A smaller gap suggests higher reactivity. In the case of this compound, the electron-donating 2-methoxyethoxy group is expected to raise the HOMO energy level, potentially making it more susceptible to oxidation compared to unsubstituted picolinic acid.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Ligand-Target Interactions

While quantum chemical calculations provide insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations offer a dynamic perspective, revealing how a molecule behaves over time in a specific environment, such as in solution or when interacting with a biological target.

For a molecule with a flexible side chain like this compound, MD simulations are particularly valuable for exploring its conformational landscape. By simulating the molecule's movements over nanoseconds or even microseconds, researchers can identify the most populated conformations and understand the energetic barriers between them. This information is critical for understanding how the molecule might present itself to a binding partner.

In the context of ligand-target interactions, MD simulations can be used to study the stability of a docked pose obtained from molecular docking. By placing the ligand-protein complex in a simulated physiological environment (water, ions), MD can reveal whether the initial binding mode is stable or if the ligand reorients within the binding site. These simulations can also provide detailed information on the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex over time. While no specific MD studies on this compound are available, simulations of other flexible ligands with their target proteins are common practice in drug discovery to refine binding hypotheses. nih.govnih.gov

Molecular Docking Studies for Predicted Binding Modes with Potential Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target molecule, typically a protein. This method is instrumental in virtual screening and lead optimization. Given that picolinic acid and its derivatives are known to interact with various biological targets, molecular docking could be a powerful tool to explore the potential therapeutic applications of this compound.

Known biological targets for picolinic acid include zinc-finger proteins, which are involved in viral replication, and various enzymes. scispace.comnih.gov Picolinic acid has also been shown to inhibit the entry of enveloped viruses. mdpi.com A molecular docking study of this compound against the active sites of these targets could reveal plausible binding modes and help to rationalize any observed biological activity. The docking scores, which estimate the binding affinity, can be used to rank potential binders and prioritize them for experimental testing.

The docking results would highlight key interactions, such as hydrogen bonds between the carboxylic acid group of the ligand and polar residues in the protein's active site, as well as potential hydrophobic interactions involving the pyridine ring and the methoxyethoxy side chain.

Table 2: Hypothetical Molecular Docking Results of this compound against Potential Biological Targets

| Target Protein | PDB ID | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Zinc-Finger Protein | e.g., 2K7F | -6.5 | Cys, His |

| Viral Entry Protein | e.g., 6M0J | -7.2 | Ser, Gly, Lys |

| Cyclooxygenase-2 (COX-2) | e.g., 5IKR | -8.1 | Arg, Tyr, Ser |

Note: The data in this table is purely hypothetical and serves to illustrate the type of information that would be generated from a molecular docking study.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a series of compounds with their biological activity. These models are invaluable for predicting the activity of new, untested compounds and for guiding the design of more potent analogs.

To develop a QSAR model for a series of picolinic acid derivatives, including this compound, a dataset of compounds with experimentally determined biological activities (e.g., IC50 values for enzyme inhibition) is required. A wide range of molecular descriptors, which are numerical representations of the chemical structure, would then be calculated for each compound. These descriptors can be constitutional, topological, geometric, or electronic in nature.

Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are then used to build a mathematical equation that relates the descriptors to the biological activity. A robust QSAR model for picolinic acid derivatives could identify the key structural features that are important for a particular biological effect. For example, a model might reveal that the size and hydrophobicity of the substituent at the 4-position are critical for activity. Such a model could then be used to predict the activity of this compound and to suggest modifications to its structure to enhance its potency. QSAR studies on dipicolinic acid derivatives have highlighted the importance of features like the number of double bonds and hydrogen bond donors for antioxidant activity. scispace.comnih.gov

De Novo Design Strategies Based on the this compound Scaffold

De novo design is a computational strategy for generating novel molecular structures with desired properties from scratch. The scaffold of this compound, with its combination of a rigid aromatic ring and a flexible, functionalized side chain, could serve as an excellent starting point for de novo design.

In a typical de novo design workflow, the picolinic acid core could be used as a fixed scaffold, and various chemical fragments could be added or grown from different positions on the ring to create a library of new virtual compounds. These newly generated molecules can then be filtered based on a variety of criteria, such as predicted binding affinity to a specific target (from docking), desirable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, and synthetic accessibility.

This approach allows for the exploration of a much wider chemical space than traditional library screening and can lead to the discovery of truly novel and patentable chemical entities. The 2-methoxyethoxy group, in particular, offers opportunities for modification to fine-tune properties such as solubility and cell permeability, which are critical for drug development.

Emerging Research Applications of 4 2 Methoxyethoxy Picolinic Acid in Non Pharmaceutical Domains

Material Science Applications

The unique structural features of 4-(2-Methoxyethoxy)picolinic acid, namely its pyridine (B92270) ring, carboxylic acid group, and the flexible methoxyethoxy side chain, suggest its potential as a versatile building block in material science.

Polymer Chemistry and Monomer Development

While no specific polymers incorporating this compound have been detailed in current literature, its classification by some chemical suppliers as a "Polymer Science Material Building Block" hints at its potential in this field. bldpharm.com The carboxylic acid and pyridine nitrogen offer sites for polymerization reactions. The methoxyethoxy group could impart unique solubility and thermal properties to resulting polymers. Research into poly(2-methyl-2-oxazoline) has shown that modifying polymer side chains can significantly impact their properties, a principle that could apply to polymers derived from this picolinic acid derivative. rsc.orgresearchgate.net The synthesis of zwitterionic polymers, which contain both cationic and anionic groups, is another area where a functionalized picolinic acid could be of interest. mdpi.com

Coordination Polymer and Supramolecular Assembly Applications

Picolinic acid and its derivatives are well-known for their ability to form coordination polymers and supramolecular assemblies with various metal ions. nih.gov The nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate group can chelate to metal centers, leading to the formation of one-, two-, or three-dimensional networks. nih.gov These materials have potential applications in gas storage, catalysis, and as luminescent materials.

The methoxyethoxy side chain of this compound could play a significant role in directing the assembly of such structures through weaker intermolecular interactions, such as hydrogen bonding or van der Waals forces. This could lead to novel network topologies and functionalities. The study of supramolecular synthons, predictable and robust intermolecular interactions, is crucial in crystal engineering and could be applied to this molecule. nih.gov

Agrochemical Research (Focus on Chemical Mechanisms and Intermediates)

The picolinic acid scaffold is the foundation for a significant class of herbicides known as synthetic auxins. invasiveplantswesternusa.orgnih.govresearchgate.net These compounds mimic the natural plant hormone auxin, leading to uncontrolled growth and ultimately death in susceptible plants. nih.gov

Role as a Synthetic Intermediate for Agrochemical Active Ingredients

Research in the agrochemical sector is continually focused on the discovery of new active ingredients with improved efficacy, selectivity, and environmental profiles. This often involves the synthesis and testing of numerous derivatives of a known herbicidal scaffold. Picolinic acid herbicides like picloram (B1677784) and clopyralid (B1669233) have been commercially successful, and significant research is dedicated to creating new variations. nih.govnih.gov

Given this precedent, it is plausible that this compound could serve as a valuable synthetic intermediate in the development of novel herbicides. The methoxyethoxy group offers a point of structural diversity that could influence the molecule's herbicidal activity, spectrum of controlled weeds, and crop safety. A European patent for a picolinic acid derivative herbicide demonstrates the ongoing interest in modifying this core structure to create new proprietary compounds. epo.org

Investigation of Interactions with Plant Enzymes and Pathways

The mode of action for picolinic acid-based herbicides involves their binding to specific auxin receptors in plants, such as the F-box protein TRANSPORT INHIBITOR RESPONSE 1 (TIR1) or AUXIN SIGNALING F-BOX (AFB) proteins. nih.gov This binding event triggers a signaling cascade that results in the degradation of transcriptional repressors and the subsequent expression of auxin-responsive genes, leading to the observed herbicidal effects. nih.gov

Should this compound or its derivatives exhibit herbicidal activity, research would be necessary to understand their specific interactions with these target proteins. The nature and position of substituents on the picolinic acid ring are known to be critical for binding affinity and selectivity. The methoxyethoxy group at the 4-position would likely influence how the molecule fits into the receptor's binding pocket, potentially leading to a different efficacy profile compared to existing picolinic acid herbicides. Studies on novel 6-indazolyl-2-picolinic acids have even suggested alternative modes of action involving ethylene (B1197577) and abscisic acid pathways, highlighting the potential for new discoveries in this area. nih.gov

Analytical Chemistry Applications

In the field of analytical chemistry, picolinic acid is a recognized matrix for Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry, particularly for the analysis of nucleic acids. nih.govnih.govebi.ac.uk A MALDI matrix is a compound that co-crystallizes with an analyte and absorbs the laser energy, facilitating the soft ionization of the analyte molecules.

While there is no specific research confirming the use of this compound as a MALDI matrix, its structural similarity to picolinic acid suggests it could be investigated for this purpose. The methoxyethoxy substituent might alter its crystallization properties or its effectiveness with different classes of analytes. The development of new matrices is an ongoing area of research in mass spectrometry to improve sensitivity and expand the range of analyzable compounds. tcichemicals.comtcichemicals.comnih.govresearchgate.net

Furthermore, High-Performance Liquid Chromatography (HPLC) methods have been developed for the analysis of picolinic acid and its derivatives. nih.govhelixchrom.comnih.gov It is therefore expected that similar HPLC methods could be readily developed for the quantification and analysis of this compound in various samples.

Reagents in Metal Ion Detection and Separation Methodologies

Picolinic acid, the parent compound of this compound, is a well-established chelating agent for a variety of metal ions, including chromium, zinc, manganese, copper, and iron. wikipedia.orgberkeley.edu Its ability to form stable complexes with metal ions is attributed to the presence of the pyridine nitrogen and the carboxylic acid group, which can coordinate with a metal center. This property is fundamental to its application in metal ion detection and separation. For instance, studies have explored the use of picolinic acid in the formation of mercury(II) complexes, demonstrating its potential in sequestering heavy metals. wikipedia.org Furthermore, pH-metric studies have been conducted to determine the stability constants of picolinic acid with copper(II), cobalt(II), and iron(II) ions, providing quantitative measures of its binding affinity.